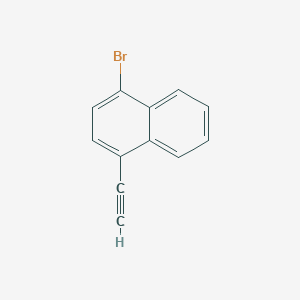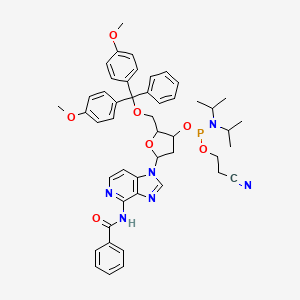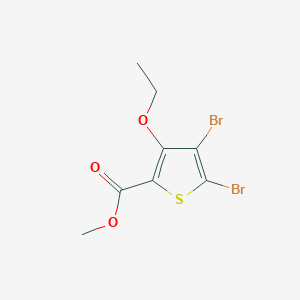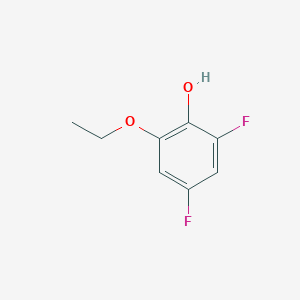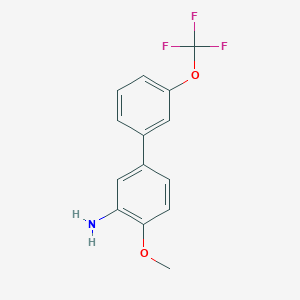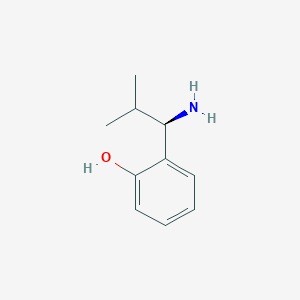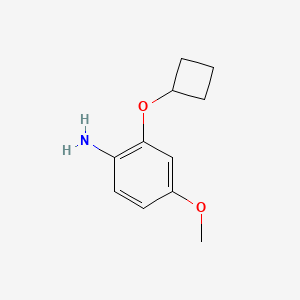
2-Cyclobutoxy-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutoxy-4-methoxyaniline is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is characterized by the presence of a cyclobutoxy group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclobutanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the cyclobutanol, followed by nucleophilic substitution with 4-methoxyaniline .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-4-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyclobutoxy-4-methoxyaniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 4-Methoxyaniline
- 2-Methoxyaniline
- Cyclobutoxybenzene
Comparison: Compared to similar compounds, 2-Cyclobutoxy-4-methoxyaniline is unique due to the presence of both cyclobutoxy and methoxy groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-cyclobutyloxy-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-6-10(12)11(7-9)14-8-3-2-4-8/h5-8H,2-4,12H2,1H3 |
InChI Key |
KHRATIQZHAGFNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)
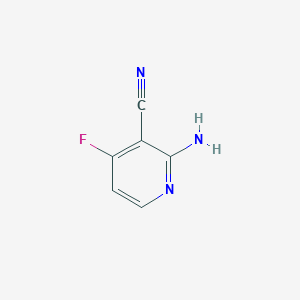
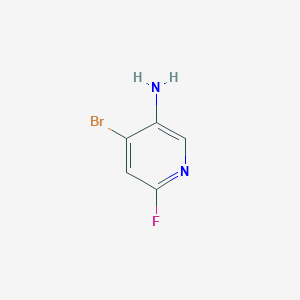
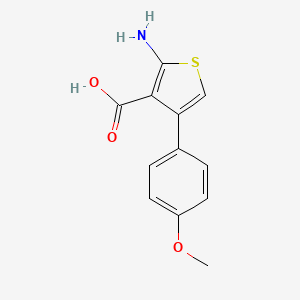
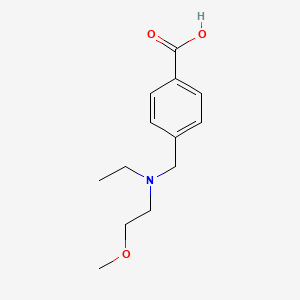
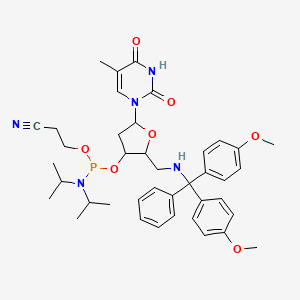
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
